4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS.ClH/c4-2-1(3(5)8)6-9-7-2;/h(H2,4,7)(H2,5,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAGEDGUNVAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
One of the most common methods involves the cyclization of thiosemicarbazide derivatives with aromatic or heteroaromatic acids in the presence of phosphoryl chloride (POCl₃). This process typically proceeds via dehydration and heterocyclic ring formation.
Thiosemicarbazide + Aromatic Carboxylic Acid + POCl₃ → 4-Amino-1,2,5-thiadiazole-3-carboxamide
- Reflux in POCl₃ at 80–90°C
- Duration: 5–6 hours
- Post-reaction neutralization with aqueous ammonia
This method has been reported to produce high yields (up to 85%) with good purity, as confirmed by IR, NMR, and mass spectrometry analyses.
Cyclization of Hydrazine and Semicarbazide Derivatives
Another route involves the oxidation of hydrazine derivatives or the cyclization of semicarbazide compounds:
- Hydrazine Route: Hydrazine hydrate reacts with suitable precursors under reflux to form the heterocyclic core.
- Semicarbazide Route: Semicarbazide reacts with aromatic acids in concentrated HCl, leading to the formation of the thiadiazole ring.
Hydrazine hydrate + Aromatic Acid + Oxidant (e.g., H₂O₂) → 4-Amino-1,2,5-thiadiazole-3-carboxamide
Cyclization of Thiosemicarbazide with Carboxylic Acids
This is a classical approach where thiosemicarbazide reacts with aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic attack and ring closure to form the thiadiazole core.
- Reflux in POCl₃ at 80–90°C
- Duration: 4–6 hours
- Followed by neutralization and purification
Yield: Typically ranges from 70–85%, with high purity confirmed through spectroscopic methods.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield & Purity |
|---|---|---|
| Temperature | 80–110°C | Higher temperatures favor ring closure but may cause degradation if too high |
| Reaction Time | 4–7 hours | Longer times improve conversion but risk side reactions |
| Solvent | POCl₃, concentrated HCl | Ensures dehydration and heterocycle formation |
| Reagents | Thiosemicarbazide, hydrazine hydrate, aromatic acids | Stoichiometric ratios critical for optimal yield |
Validation of Structure and Purity
- Spectroscopic Techniques: Confirm heterocyclic formation via IR (C=N, N–H, S–C stretches), NMR (chemical shifts for amino and carboxamide groups), and mass spectrometry (molecular ion peaks).
- Crystallography: X-ray diffraction studies to determine the molecular conformation.
- Chromatography: HPLC and TLC for purity assessment.
Notable Research Findings
- High-yield synthesis (>85%) is achievable using POCl₃-mediated cyclization of thiosemicarbazide with aromatic acids, with reaction optimization playing a key role.
- Reaction conditions such as temperature, reagent ratios, and reaction time significantly influence the purity and yield.
- Spectroscopic validation confirms the formation of the desired heterocyclic core and functional groups, ensuring the compound's structural integrity.
Data Summary Table
| Method | Starting Material | Reagent(s) | Solvent | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Cyclization of Thiosemicarbazide | Thiosemicarbazide + Aromatic Acid | POCl₃ | POCl₃ | 80–90°C | 70–85 | Dehydrative cyclization |
| Hydrazine Route | Hydrazine hydrate + Aromatic Acid | Oxidant (H₂O₂) | Water | Reflux (~80°C) | 65–80 | Oxidative cyclization |
| Semicarbazide Route | Semicarbazide + Aromatic Acid | Concentrated HCl | Concentrated HCl | Reflux | 75–85 | Acid-catalyzed cyclization |
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiadiazole ring structure that enhances its ability to form hydrogen bonds and interact with biological macromolecules. Its chemical formula is with a molecular weight of approximately 152.6 g/mol. The presence of sulfur and nitrogen atoms within the ring contributes to its diverse biological activities.
Chemistry
- Building Block for Synthesis : 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications in organic synthesis.
Biology
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus epidermidis and Streptococcus haemolyticus, inhibiting bacterial growth by targeting essential metabolic proteins .
- Antifungal Properties : Research indicates that it also possesses antifungal activity against fungi like Candida albicans, making it a candidate for developing new antifungal agents .
Medicine
- Anticancer Properties : The compound has been investigated for its potential to inhibit key enzymes involved in cancer cell proliferation. Specifically, it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
- Anti-inflammatory Effects : Studies suggest that derivatives of thiadiazole compounds can exhibit anti-inflammatory properties, further expanding their therapeutic potential .
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry demonstrated that derivatives of 4-amino-1,2,5-thiadiazole showed significant anticancer activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.3 μM, outperforming traditional chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
In vitro studies have confirmed that the compound exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Summary Table of Applications
| Application Area | Specific Activity | Notable Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Serves as a precursor for complex organic compounds |
| Biology | Antimicrobial & antifungal | Effective against S. epidermidis, C. albicans |
| Medicine | Anticancer | Inhibits IMPDH; induces apoptosis in cancer cells |
| Anti-inflammatory | Demonstrates potential in reducing inflammation |
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins. Inhibition of Hsp90 results in the degradation of several oncoproteins, thereby exerting anticancer effects . Additionally, it may interact with bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives
Thiadiazole derivatives are structurally analogous due to their shared 1,2,5-thiadiazole core. Key comparisons include:
Key Observations :
- Substituents on the thiadiazole ring dictate reactivity and applications. The amino-carboxamide combination in the target compound supports hydrogen bonding, making it suitable for bioactive molecule design .
- Bromine or chlorine substituents enhance electrophilicity for further functionalization .
Pyrazole and Triazole Analogs
Pyrazole and triazole derivatives share functional similarities (e.g., hydrogen-bonding motifs) but differ in ring structure:
Key Observations :
- Pyrazole and triazole analogs often exhibit distinct pharmacological profiles due to differences in ring electronics and hydrogen-bonding capacity.
- Thiadiazole derivatives generally show higher metabolic stability compared to triazoles due to sulfur’s electron-withdrawing effects .
Isothiazole and Oxadiazole Derivatives
Misidentified isomers or related heterocycles:
Key Observations :
- Isothiazoles and oxadiazoles are distinct in electronic properties and stability.
- The 1,2,5-thiadiazole scaffold offers a balance of polarity and stability for pharmaceutical applications .
Biological Activity
4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential as pharmacologically active agents due to their ability to interact with various biological targets. This article focuses on the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring structure that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the ring enhances its ability to form hydrogen bonds and interact with biological macromolecules.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that this compound exhibits activity against various pathogens including Staphylococcus epidermidis and Streptococcus haemolyticus . The mechanism involves inhibiting bacterial growth by targeting specific proteins essential for bacterial metabolism .
Anticancer Properties
Research has demonstrated that thiadiazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, compounds related to 4-amino-1,2,5-thiadiazole-3-carboxamide have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH) , crucial for guanosine nucleotide synthesis in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole compounds has been explored through various studies. The mechanism often involves the modulation of nitric oxide synthase (NOS) activity, where certain thiadiazoles inhibit both neuronal and inducible NOS. This inhibition can reduce inflammatory responses in vivo .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds derived from this scaffold can inhibit enzymes critical for various metabolic pathways.
- DNA Interaction : Some studies suggest that thiadiazoles can intercalate into DNA structures, affecting replication and transcription processes .
- Receptor Modulation : Certain derivatives may act as agonists or antagonists at specific receptors involved in inflammation and pain pathways.
Q & A
Q. How can machine learning enhance the discovery of new thiadiazole derivatives?
- Methodological Answer : Train neural networks on datasets of known thiadiazole syntheses (e.g., reaction conditions, yields) to predict novel pathways. Platforms like ChemAxon or Schrödinger’s AutoQSAR can generate virtual libraries and prioritize candidates with desired properties (e.g., solubility ≤5 mg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
